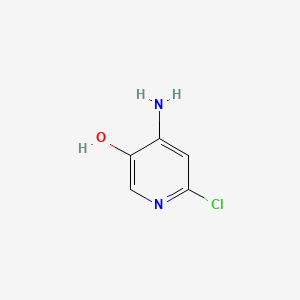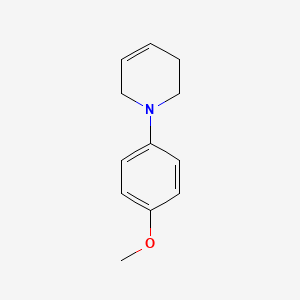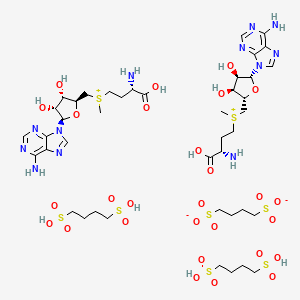
SAMe-1,4-Butanedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAMe-1,4-Butanedisulfonate is a natural compound that acts as a methyl donor in the central nervous system . It has been associated with antidepressant activity and can be used for research of CNS disorders .
Synthesis Analysis
SAMe-1,4-Butanedisulfonate is synthesized from ATP and methionine by the S-Adenosylmethionine synthetase enzyme . The sulfonium functional group present in S-adenosyl methionine is the center of its peculiar reactivity .Molecular Structure Analysis
The molecular structure of SAMe-1,4-Butanedisulfonate consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge .Chemical Reactions Analysis
SAMe-1,4-Butanedisulfonate is involved in more than 40 methyl transfers to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It can be converted into one of three products depending on the enzyme .科学研究应用
Depression Treatment
SAMe-1,4-Butanedisulfonate has been shown to have antidepressant activity . It functions as a donor of methyl groups in over 100 different reactions catalyzed by methlytransferase enzymes . This plays a crucial role in the central nervous system, affecting mood regulation .
Dementia and Vacuolar Myelopathy
Research has indicated that SAMe-1,4-Butanedisulfonate may have potential in the treatment of dementia and vacuolar myelopathy . These conditions are often associated with cognitive decline, and SAMe’s role in cellular metabolism could potentially help mitigate some of the symptoms .
Liver Disease
SAMe-1,4-Butanedisulfonate has been used in the treatment of liver disease . It serves as a precursor molecule to the transulfuration pathway, leading to the synthesis of glutathionine, a molecule that plays a key role in liver function .
Osteoarthritis
Studies have shown that SAMe-1,4-Butanedisulfonate can increase the thickness and cell density of lesioned cartilages in experimental osteoarthritis . This suggests that it could potentially be used as a treatment for osteoarthritis .
CNS Disorders
SAMe-1,4-Butanedisulfonate can be used for research of Central Nervous System (CNS) disorders . Its role in cellular metabolism and as a methyl group donor could potentially have implications for various CNS disorders .
Treatment of Intrahepatic Cholestasis
SAMe-1,4-Butanedisulfonate enteric-coated tablets are widely used for treatment of pre-cirrhotic and cirrhotic intrahepatic cholestasis, as well as intrahepatic cholestasis of pregnancy (ICP) . This further highlights its potential in liver disease treatment .
作用机制
Target of Action
SAMe-1,4-Butanedisulfonate, also known as S-Adenosylmethionine (SAMe), is a natural substance present in all living cells . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . SAMe is able to increase the central turnover rate of dopamine and serotonin . In fact, SAMe raises cerebrospinal fluid levels of both homovanillic acid and 5-hydroxyindoleacetic acid, while lowering the levels of serum prolactin .
Mode of Action
SAMe’s mechanism of action is still unclear . It has been shown that same is involved in transmethylation, transsulfuration, and aminopropylation . As a methyl-group donor, SAMe is involved in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules .
Biochemical Pathways
SAMe occupies a central position in the metabolism of all cells as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . To sustain the normal function of these pathways, a sufficient source of SAMe is essential .
Pharmacokinetics
A study showed that SAMe administered orally significantly increased plasma SAMe concentrations, and peak concentrations usually occurred 2–4 hours after dosing .
Result of Action
Numerous studies over the past decades have shown that SAMe is effective in the treatment of depression, osteoarthritis, and liver disease . SAMe has a very favorable side-effect profile, comparable with that of placebos . The existing trials of SAMe, used as monotherapy or add on to another antidepressants, have shown encouraging and generally positive results .
Action Environment
In its native form, SAMe is labile and degrades rapidly . Several patents for stable salts of same have been granted . Among them, toluenedisulfonate and 1,4-butanedisulfonate forms have been chosen for pharmaceutical development . The impact of food on the drug was significant and might access to the absorption site and affect biochemical reactions .
安全和危害
SAMe-1,4-Butanedisulfonate is generally considered safe, but it should not be used in patients with bipolar depression due to reports of increased anxiety and mania . The most commonly reported adverse reactions associated with SAMe use are nausea, diarrhea, constipation, mild insomnia, dizziness, irritability, anxiety, and sweating .
属性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;;;/m00.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARKYOPJRNOOU-RLUFNZFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N12O28S8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SAMe-1,4-Butanedisulfonate | |
CAS RN |
101020-79-5 |
Source


|
| Record name | Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-, 1,4-butanedisulfonate (salt), 1,4-butanedisulfonate (salt) (2:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





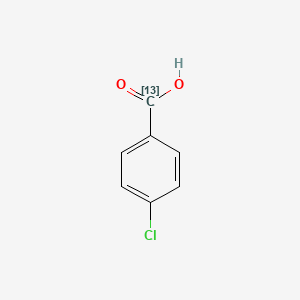

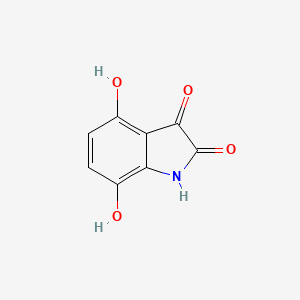
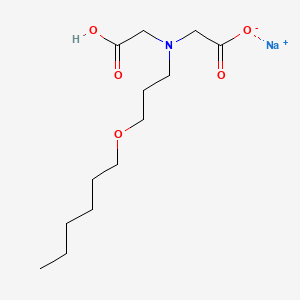
![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
